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Compound of Interest

Compound Name:
3-Methoxy-4-

(trifluoromethyl)phenol

Cat. No.: B1369301 Get Quote

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol CAS Number: 106877-

41-2 Molecular Formula: C₈H₇F₃O₂ Molecular Weight: 192.14 g/mol [1]

Abstract
This technical guide provides a comprehensive scientific overview of 3-Methoxy-4-
(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest to researchers

in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement

of a methoxy group and a trifluoromethyl group on a phenol scaffold imparts a unique

combination of physicochemical properties, including modified lipophilicity and metabolic

stability, making it a valuable building block for the synthesis of complex molecules and active

pharmaceutical ingredients (APIs). This document details the compound's structure,

physicochemical properties, a proposed synthetic pathway with mechanistic rationale,

predictive spectroscopic analysis, and essential safety and handling protocols, designed to

serve as a foundational resource for drug development professionals and synthetic chemists.

Introduction and Strategic Importance
3-Methoxy-4-(trifluoromethyl)phenol is a substituted phenol that merges three key functional

groups onto a single aromatic ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a

trifluoromethyl group (-CF₃). The interplay of these groups provides a powerful tool for

molecular design.
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The Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of modern drug design. Its

strong electron-withdrawing nature and high lipophilicity can dramatically improve a

molecule's pharmacological profile by enhancing metabolic stability (blocking sites of

oxidative metabolism), increasing binding affinity to target proteins, and improving membrane

permeability.[2]

The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent

influences the electronic properties of the aromatic ring and can participate in hydrogen

bonding. It offers a site for potential demethylation metabolism or can be used to fine-tune

steric and electronic properties.

The Phenolic Hydroxyl Group (-OH): This versatile functional group serves as a key handle

for synthetic elaboration. It is a hydrogen bond donor, can be readily converted into ethers or

esters, and directs electrophilic aromatic substitution, providing a gateway to a wide array of

derivatives.

The combination of these features makes 3-Methoxy-4-(trifluoromethyl)phenol a high-value

intermediate for constructing novel compounds where precise control over lipophilicity,

electronic character, and metabolic fate is critical.

Chemical Structure Diagram
Caption: Chemical structure of 3-Methoxy-4-(trifluoromethyl)phenol.

Physicochemical Properties
A summary of the key physical and chemical properties is provided below. Note that

experimental data for this specific isomer is limited; therefore, some values are based on

predictions from structurally related compounds.
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Property Value Source

CAS Number 106877-41-2 Sunway Pharm Ltd[1]

Molecular Formula C₈H₇F₃O₂ Sunway Pharm Ltd[1]

Molecular Weight 192.14 g/mol Sunway Pharm Ltd[1]

Appearance Solid (Predicted) N/A

Boiling Point Not available N/A

Melting Point Not available N/A

Storage
Sealed in dry, Room

Temperature
Sunway Pharm Ltd[1]

Synthesis and Mechanistic Rationale
The synthesis of substituted trifluoromethylphenols often requires a multi-step approach that

strategically introduces the required functional groups. A plausible and efficient synthetic route

for 3-Methoxy-4-(trifluoromethyl)phenol is outlined below. This pathway is designed based

on established organometallic and aromatic substitution reactions.

Proposed Synthetic Workflow
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4-Bromo-2-methoxyaniline

4-Bromo-2-methoxybenzenediazonium salt

1. NaNO₂, aq. HCl
2. 0-5 °C

(Diazotization)

1-Bromo-3-methoxy-4-iodobenzene

KI
(Sandmeyer Reaction)

1-Bromo-3-methoxy-4-(trifluoromethyl)benzene

TMS-CF₃, CuI, KF
DMF, 80 °C

(Trifluoromethylation)

3-Methoxy-4-(trifluoromethyl)phenol

1. n-BuLi, THF, -78 °C
2. B(OMe)₃

3. H₂O₂, NaOH
(Borylation/Oxidation)

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 3-Methoxy-4-(trifluoromethyl)phenol.

Step-by-Step Experimental Protocol and Rationale
Step 1: Diazotization of 4-Bromo-2-methoxyaniline

Protocol: 4-Bromo-2-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled

to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise
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while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to

ensure complete formation of the diazonium salt.

Causality: The reaction of a primary aromatic amine with nitrous acid (generated in situ

from NaNO₂ and HCl) at low temperatures produces a relatively stable diazonium salt.

This intermediate is an outstanding electrophile and has an excellent leaving group (N₂),

making it a versatile precursor for introducing a variety of substituents onto the aromatic

ring.

Step 2: Sandmeyer Reaction to Introduce Iodine

Protocol: The cold diazonium salt solution from Step 1 is slowly added to a stirred solution

of potassium iodide (KI) in water. The mixture is allowed to warm to room temperature and

then heated gently (e.g., to 50 °C) until nitrogen evolution ceases. The product, 1-bromo-

3-methoxy-4-iodobenzene, is then extracted with an organic solvent (e.g., diethyl ether),

washed, dried, and purified.

Causality: The Sandmeyer reaction is a reliable method for replacing a diazonium group

with a halide. Using potassium iodide as the nucleophile source effectively installs an

iodine atom at the desired position. Iodine is a particularly useful halogen for subsequent

cross-coupling reactions.

Step 3: Copper-Catalyzed Trifluoromethylation

Protocol: To a solution of 1-bromo-3-methoxy-4-iodobenzene in a polar aprotic solvent like

DMF, (trifluoromethyl)trimethylsilane (TMS-CF₃, Ruppert-Prakash reagent), copper(I)

iodide (CuI), and potassium fluoride (KF) are added. The mixture is heated to

approximately 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and

monitored by TLC or GC-MS. Upon completion, the reaction is worked up and the product,

1-bromo-3-methoxy-4-(trifluoromethyl)benzene, is purified by column chromatography.

Causality: This reaction introduces the critical -CF₃ group. The more reactive C-I bond is

selectively targeted over the C-Br bond. The copper catalyst facilitates the transfer of the

"CF₃" nucleophile (generated from TMS-CF₃ and a fluoride source) to the aromatic ring.

Step 4: Borylation and Oxidation to Phenol
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Protocol: The purified 1-bromo-3-methoxy-4-(trifluoromethyl)benzene is dissolved in

anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-

butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange at the

bromine position. After stirring for a short period, trimethyl borate (B(OMe)₃) is added, and

the reaction is allowed to slowly warm to room temperature. The resulting boronic ester is

then oxidized in situ by the addition of an aqueous solution of sodium hydroxide followed

by the careful addition of hydrogen peroxide (H₂O₂). Acidification, extraction, and

purification yield the final product, 3-Methoxy-4-(trifluoromethyl)phenol.

Causality: This two-part final step transforms the C-Br bond into the desired C-OH group.

The lithium-halogen exchange with n-BuLi creates a potent aryl lithium nucleophile. This

nucleophile attacks the electrophilic boron atom of trimethyl borate. The subsequent

oxidative workup with hydrogen peroxide in a basic medium is a classic and high-yielding

method to convert arylboronic acids/esters into phenols.

Spectroscopic and Structural Characterization
(Predicted)
Due to the absence of publicly available spectra for this specific isomer, the following

characterization data are predicted based on established principles of NMR and IR

spectroscopy and analysis of similar structures.[3][4][5][6]
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Technique Predicted Data

¹H NMR

~7.2-7.4 ppm (d, 1H, Ar-H), ~6.8-7.0 ppm (m,

2H, Ar-H), ~5.0-6.0 ppm (s, broad, 1H, -OH),

~3.9 ppm (s, 3H, -OCH₃)

¹³C NMR

~155-160 ppm (C-OH), ~145-150 ppm (C-

OCH₃), ~120-130 ppm (q, C-CF₃), ~123.5 ppm

(q, J ≈ 272 Hz, -CF₃), ~110-125 ppm (Ar-CH),

~55-56 ppm (-OCH₃)

IR (cm⁻¹)

3200-3500 (broad, O-H stretch), 2850-3000 (C-

H stretch), 1500-1600 (C=C aromatic stretch),

1250-1350 (C-F stretch), 1000-1100 (C-O

stretch)

Mass Spec (EI)
M⁺ at m/z = 192, Fragments at m/z = 177 ([M-

CH₃]⁺), 163 ([M-CHO]⁺), 123 ([M-CF₃]⁺)

Justification for Predictions:

¹H NMR: The aromatic region should show three distinct protons. The proton ortho to the

electron-withdrawing -CF₃ group will be the most downfield. The phenolic -OH proton signal

is typically broad and its chemical shift is concentration-dependent. The methoxy protons will

appear as a sharp singlet around 3.9 ppm.

¹³C NMR: The carbon attached to the highly electronegative fluorine atoms (-CF₃) will appear

as a quartet due to C-F coupling, with a large coupling constant (J). The carbons attached to

oxygen will be the most downfield in the aromatic region.

IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch for the phenol,

characteristic C-F stretches, and aromatic C=C and C-O vibrations.[7][8]

Mass Spectrometry: The molecular ion peak should be clearly visible at m/z 192. Common

fragmentation pathways would include the loss of a methyl radical from the methoxy group or

the loss of the entire trifluoromethyl group.[9]

Chemical Reactivity and Applications
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The unique arrangement of functional groups in 3-Methoxy-4-(trifluoromethyl)phenol dictates

its reactivity and utility as a synthetic building block.

Key Reaction Sites
Caption: Key reactive sites on 3-Methoxy-4-(trifluoromethyl)phenol for synthetic

derivatization.

At the Phenolic -OH Group: This is the most reactive site for derivatization. It can be easily

alkylated (e.g., Williamson ether synthesis) or acylated to form a vast library of ethers and

esters. This is a common strategy for converting a phenol into a more drug-like ether linkage,

as seen in many pharmaceutical agents.[10]

Electrophilic Aromatic Substitution (EAS): The -OH and -OCH₃ groups are strong activating,

ortho-, para-directors. The -CF₃ group is a deactivating, meta-director. The combined effect

strongly activates the positions ortho and para to the hydroxyl and methoxy groups. This

allows for selective introduction of other substituents like nitro groups or halogens, further

expanding the synthetic possibilities.

Use in Drug Discovery: This molecule is an ideal scaffold for structure-activity relationship

(SAR) studies. By keeping the core constant and modifying the phenolic -OH, researchers

can systematically probe the binding pocket of a biological target. Its role as a precursor for

pharmaceuticals and agrochemicals is significant due to the beneficial properties imparted

by the trifluoromethyl group.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Methoxy-4-(trifluoromethyl)phenol is not

readily available, data from structurally similar fluorinated phenols can be used to establish a

robust safety protocol.[11][12][13]

Hazard Identification (Extrapolated)
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Hazard Class Statement

Acute Toxicity, Oral May be harmful if swallowed.[11]

Skin Corrosion/Irritation
Causes skin irritation; may cause severe skin

burns.[11]

Eye Damage/Irritation Causes serious eye damage.[11]

STOT - Single Exposure May cause respiratory irritation.[11]

Recommended Handling Protocol
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[12][14] Ensure that eyewash stations and safety showers are readily accessible.[13]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or

other protective clothing to prevent skin contact.[14]

Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a

NIOSH-approved respirator with an appropriate cartridge.

Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly

with soap and water after handling.[14] Launder contaminated clothing before reuse.

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

[12][13] Store locked up.[12]

Spill Response: In case of a spill, remove all ignition sources.[14] Absorb with an inert, dry

material and place in a suitable container for disposal.[14] Avoid generating dust.

Conclusion
3-Methoxy-4-(trifluoromethyl)phenol is a strategically designed chemical intermediate with

significant potential for advanced scientific research. Its unique combination of a reactive
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phenolic hydroxyl, a directing methoxy group, and a property-enhancing trifluoromethyl group

makes it a powerful tool for the synthesis of novel compounds. This guide provides the

foundational knowledge—from synthesis to safe handling—required for researchers, scientists,

and drug development professionals to effectively utilize this compound in their work,

accelerating the discovery of new medicines and materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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